![molecular formula C21H17N5O B2554696 N-[2-(1H-pirazol-1-il)pirimidin-5-il]-2,2-difenilacetamida CAS No. 1421462-44-3](/img/structure/B2554696.png)
N-[2-(1H-pirazol-1-il)pirimidin-5-il]-2,2-difenilacetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2,2-diphenylacetamide” is a chemical compound that appears to contain a pyrazole ring and a pyrimidine ring, both of which are common structures in many pharmaceutical drugs .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a pyrazole with a pyrimidine derivative, although the exact method would depend on the specific substituents present .Molecular Structure Analysis
The molecule contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . The exact structure would depend on the positions of these rings and the presence of any additional functional groups.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrazole and pyrimidine rings. These rings can participate in a variety of chemical reactions, including substitutions and additions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. In general, compounds containing pyrazole and pyrimidine rings tend to be stable and may have varying degrees of solubility in water and organic solvents .Aplicaciones Científicas De Investigación
Actividad Antibacteriana y Antimicobacteriana
Los derivados de imidazol, incluido nuestro compuesto de interés, han demostrado efectos antibacterianos y antimicobacterianos. Los investigadores han explorado su potencial como agentes novedosos contra infecciones bacterianas y enfermedades micobacterianas. Estos compuestos pueden inhibir el crecimiento bacteriano al interferir con procesos celulares esenciales.
Por ejemplo, los estudios han investigado el impacto de los compuestos que contienen imidazol en las membranas celulares bacterianas, la síntesis de proteínas y la replicación del ADN. El mecanismo de acción específico del compuesto requeriría una investigación adicional, pero su potencial como agente antimicrobiano es prometedor .
Propiedades Antiinflamatorias
Los derivados de imidazol exhiben actividad antiinflamatoria al modular las respuestas inmunitarias. Estos compuestos pueden suprimir las citoquinas proinflamatorias, reducir el estrés oxidativo e inhibir las vías inflamatorias. Los investigadores han explorado su uso en el manejo de afecciones inflamatorias como la artritis, la colitis y la dermatitis.
Nuestro compuesto podría potencialmente investigarse por sus efectos antiinflamatorios, contribuyendo al desarrollo de nuevas estrategias terapéuticas .
Mecanismo De Acción
Propiedades
IUPAC Name |
2,2-diphenyl-N-(2-pyrazol-1-ylpyrimidin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O/c27-20(25-18-14-22-21(23-15-18)26-13-7-12-24-26)19(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-15,19H,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OENIDPWOOHSWMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CN=C(N=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{6-Chloro-4-[(4-propoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2554614.png)
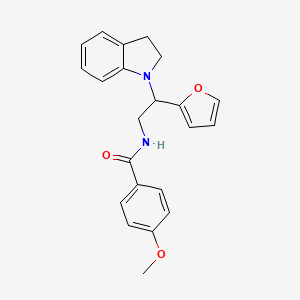
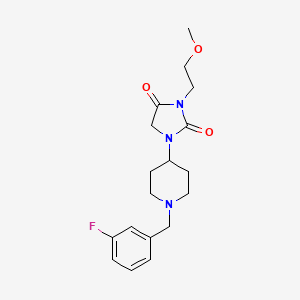

![2-iodo-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2554621.png)
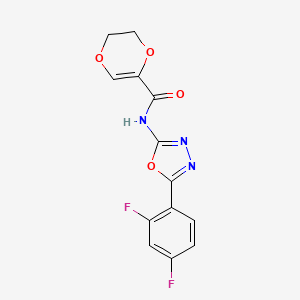
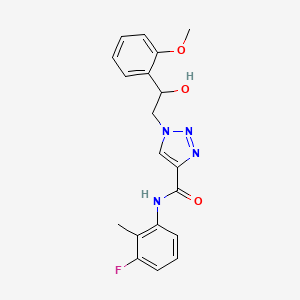

![N-(2-(trifluoromethyl)phenyl)-2-(5,7,8-trimethyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2554627.png)
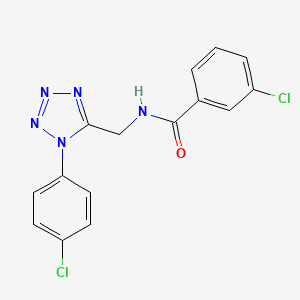
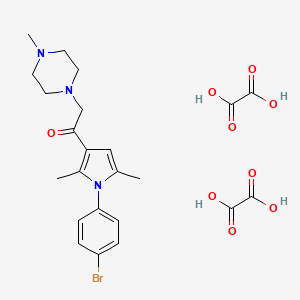
![N1-(5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)-N3,N3-dimethylpropane-1,3-diamine dioxalate](/img/structure/B2554632.png)
![N-(4-chlorophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2554633.png)
